Cyhalofop

Vue d'ensemble

Description

Le Cyhalofop est un herbicide post-émergence principalement utilisé pour contrôler les mauvaises herbes graminées dans les rizièresCe composé est modérément soluble dans l'eau et non volatil, ce qui en fait un herbicide efficace à faible risque de lixiviation dans les eaux souterraines . Le this compound agit en inhibant l'enzyme acétyl-CoA carboxylase (ACCase), qui est cruciale pour la biosynthèse des acides gras dans les plantes .

Applications De Recherche Scientifique

Cyhalofop has several scientific research applications:

Agriculture: It is widely used as a herbicide to control grass weeds in rice fields, particularly effective against Leptochloa chinensis.

Environmental Studies: Research on this compound includes studying its environmental impact, such as its persistence in soil and water systems.

Biochemistry: Studies focus on its mechanism of action, particularly its inhibition of the ACCase enzyme.

Resistance Studies: Research is conducted to understand the resistance mechanisms in weeds, which helps in developing better herbicide formulations.

Mécanisme D'action

Target of Action

Cyhalofop, specifically this compound-butyl, is a selective herbicide that primarily targets the enzyme acetyl-coenzyme A carboxylase (ACCase) . ACCase plays a pivotal role in plant fatty acid biosynthesis . It is used to control grass weeds, especially Leptochloa chinensis, in paddy fields .

Mode of Action

This compound-butyl acts as an inhibitor of ACCase . By inhibiting this enzyme, it disrupts the process of fatty acid biosynthesis in plants, leading to the death of the targeted weeds . Certain mutations in the ACCase gene have been associated with resistance to this compound-butyl .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . When ACCase is inhibited, the production of fatty acids is disrupted, which affects the growth and development of the plant . Cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) have been found to contribute to this compound-butyl resistance in specific resistant populations .

Pharmacokinetics

It is known that this compound-butyl has a low aqueous solubility and is non-volatile .

Result of Action

The primary result of this compound’s action is the death of the targeted weeds . By inhibiting ACCase, it disrupts fatty acid biosynthesis, leading to the cessation of growth and eventual death of the plant . Some populations of leptochloa chinensis have evolved resistance to this compound-butyl due to continuous and extensive application .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its persistence in the environment can vary depending on soil and water conditions . It is registered for use on rice and is typically applied using standard commercial sprayers . The potential for this compound-butyl to contaminate groundwater has been noted, demonstrating the properties and characteristics associated with chemicals detected in groundwater .

Analyse Biochimique

Biochemical Properties

Cyhalofop is a systemic herbicide that is taken up by the foliage and has no soil activity . It works by inhibiting the enzyme Acetyl CoA carboxylase (ACCase), disrupting fatty acid biosynthesis and lipid formation . This interaction with ACCase is crucial for its herbicidal activity.

Cellular Effects

In zebrafish, this compound has been shown to inhibit spontaneous movement, heartbeat, and hatching rate of embryos, and reduce the body length of surviving larvae at concentrations of 1.00 mg/L or higher . Morphological abnormalities, including pericardial edema, yolk sac edema, deformation of tail, and deformation of spine, were induced by this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the enzyme ACCase . Two non-synonymous substitutions were detected in the resistant populations (Trp 2027 -Cys in the ACCase 1 of LC-1701 and Leu 1818 -Phe in the ACCase 2 of LC-1704), which were absent in susceptible populations .

Temporal Effects in Laboratory Settings

This compound is not expected to be persistent in the environment . It may be persistent in some water systems depending on local conditions

Dosage Effects in Animal Models

In zebrafish, the 96-h LC50 values of this compound to embryos, 12 h post-hatching larvae, 72 h post-hatching larvae, and adult fish were 2.03, 0.58, 1.42, and 3.49 mg/L, respectively . This suggests that zebrafish early life stages were more sensitive to this compound than the adult stage .

Metabolic Pathways

Once entering the plant, this compound rapidly degrades into this compound-acid, the active form and the primary metabolite of this compound .

Transport and Distribution

This compound has a low aqueous solubility and is non-volatile . It is not expected to be persistent in soil systems but may be persistent in some water systems depending on local conditions .

Méthodes De Préparation

La synthèse du cyhalofop-butyle implique plusieurs étapes :

Dissolution : L'acide R-2-(4-hydroxyphénoxy)propionique est dissous dans un solvant organique avec un catalyseur pour former une solution mixte.

Addition d'un agent de liaison d'acide : Un agent de liaison d'acide est ajouté lentement à la solution jusqu'à ce qu'il n'y ait plus de dégagement de gaz, formant une nouvelle solution mixte.

Réaction avec le bromobutane : Le bromobutane est ajouté à la solution, et la réaction est effectuée à 85-95 °C pour produire un intermédiaire, le R-2-(4-hydroxyphénoxy)butyl propionate.

Réaction finale : Le 3,4-difluorobenzonitrile est ajouté à l'intermédiaire, en maintenant la température pour générer le produit final, le this compound-butyle.

Analyse Des Réactions Chimiques

Le Cyhalofop subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents métabolites.

Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.

Substitution : Le this compound peut participer à des réactions de substitution, en particulier celles impliquant ses groupes fonctionnels. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Études environnementales : La recherche sur le this compound comprend l'étude de son impact environnemental, comme sa persistance dans les sols et les systèmes aquatiques.

Biochimie : Des études se concentrent sur son mécanisme d'action, en particulier son inhibition de l'enzyme ACCase.

Études de résistance : Des recherches sont menées pour comprendre les mécanismes de résistance dans les mauvaises herbes, ce qui permet de développer de meilleures formulations d'herbicides.

Mécanisme d'action

Le this compound exerce ses effets herbicides en inhibant l'enzyme acétyl-CoA carboxylase (ACCase). Cette enzyme est essentielle à la biosynthèse des acides gras, qui sont essentiels à la formation de la membrane cellulaire et au stockage de l'énergie dans les plantes. En inhibant l'ACCase, le this compound perturbe la synthèse des acides gras, conduisant à la mort des mauvaises herbes graminées ciblées .

Comparaison Avec Des Composés Similaires

Le Cyhalofop appartient à la classe des herbicides aryloxyphénoxypropionates (APP). Les composés similaires de cette classe comprennent :

Quizalofop : Un autre inhibiteur de l'ACCase utilisé pour contrôler les mauvaises herbes graminées.

Fenoxaprop : Également un inhibiteur de l'ACCase avec un mode d'action similaire.

Fluazifop : Un autre herbicide de la même classe, utilisé à des fins similaires. Le this compound est unique en raison de son efficacité élevée contre Leptochloa chinensis et de son profil de sécurité pour les cultures de riz .

Propriétés

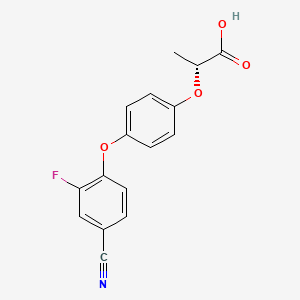

IUPAC Name |

(2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO4/c1-10(16(19)20)21-12-3-5-13(6-4-12)22-15-7-2-11(9-18)8-14(15)17/h2-8,10H,1H3,(H,19,20)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBSGBGTWRRYSK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701022032 | |

| Record name | Cyhalofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701022032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122008-78-0 | |

| Record name | Cyhalofop [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122008780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyhalofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701022032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyhalofop | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYHALOFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58150F267D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.